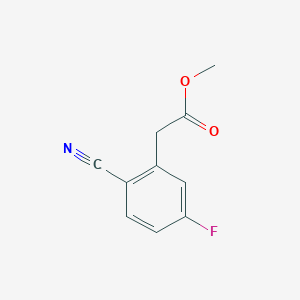

Methyl 2-cyano-5-fluorophenylacetate

Description

Methyl 2-cyano-5-fluorophenylacetate is a synthetic aromatic ester featuring a phenylacetic acid backbone substituted with a cyano (-CN) group at the 2-position and a fluorine atom at the 5-position of the benzene ring.

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

methyl 2-(2-cyano-5-fluorophenyl)acetate |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)5-8-4-9(11)3-2-7(8)6-12/h2-4H,5H2,1H3 |

InChI Key |

DNUKOYQIPVCRFM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-5-fluorophenylacetate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and economical methods. These methods often include solvent-free reactions or the use of steam baths to facilitate the reaction . The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-fluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: For substitution reactions.

Condensing Agents: For condensation reactions, such as ammonium acetate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation reactions can yield various heterocyclic compounds, which are of interest in medicinal chemistry .

Scientific Research Applications

Methyl 2-cyano-5-fluorophenylacetate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are explored for potential therapeutic applications.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-fluorophenylacetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-cyano-5-fluorophenylacetate with structurally related esters, emphasizing substituent effects:

Key Observations:

- Substituent Effects: The cyano group (-CN) at the 2-position is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing the ester’s electrophilicity compared to Methyl phenylacetate. This property may enhance its reactivity in nucleophilic acyl substitution or coupling reactions.

- Comparison with Methoxy Analogs: Methyl 2-(2-fluoro-5-methoxyphenyl)acetate features a methoxy (-OCH₃) group, which is electron-donating. This contrast highlights how cyano substitution increases the compound’s polarity and acidity compared to methoxy derivatives.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

- Boiling Point and Solubility :

- Stability: Cyano and fluoro groups enhance thermal and oxidative stability compared to non-halogenated esters, as seen in fluorinated agrochemical intermediates .

Biological Activity

Methyl 2-cyano-5-fluorophenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on diverse sources.

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom enhances the compound's lipophilicity, allowing it to cross biological membranes more effectively. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding, which are crucial for its therapeutic potential.

Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it a candidate for anti-inflammatory drug development.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives. The research demonstrated that these compounds inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable reduction in bacterial viability, suggesting that this compound could serve as a lead in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Methyl 4-bromo-2-cyano-5-fluorophenylacetate | Contains bromine; exhibits antimicrobial activity | Anticancer and antimicrobial |

| Methyl 4-chloro-2-cyano-5-fluorophenylacetate | Contains chlorine; potential anti-inflammatory | Limited anticancer activity |

| Methyl 4-bromo-2-cyano-5-chlorophenylacetate | Contains both bromine and chlorine | Enhanced reactivity |

This table highlights how variations in substituents can influence the biological activity and chemical properties of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.